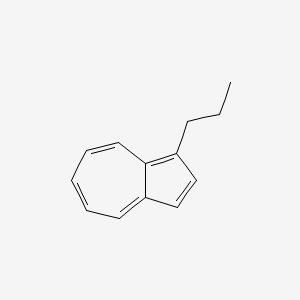

Azulene, 1-propyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

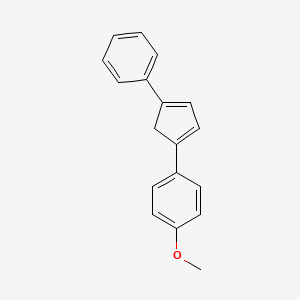

Azulene, 1-propyl- is a derivative of azulene, a non-benzenoid aromatic hydrocarbon characterized by its deep blue color. Azulene itself is composed of fused five- and seven-membered rings, which contribute to its unique electronic properties.

Preparation Methods

The synthesis of azulene derivatives, including 1-propylazulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These compounds undergo reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . Industrial production methods for azulene derivatives typically involve cycloaddition reactions and subsequent functionalization steps to introduce the desired substituents .

Chemical Reactions Analysis

Azulene, 1-propyl- undergoes various types of chemical reactions, including:

Electrophilic Substitution: Due to the resonance structure of azulene, electrophilic substitution reactions occur primarily at the 1- and 3-positions.

Nucleophilic Addition: Nucleophilic addition reactions can take place at the 2-, 4-, 6-, and 8-positions.

Oxidation and Reduction: Azulene derivatives can undergo redox reactions, which are crucial for their applications in electrochemical processes.

Common reagents used in these reactions include protonated aldehydes, which react with azulene to form α-azulenyl alcohols and subsequently α-azulenyl cations .

Scientific Research Applications

Chemistry: Azulene derivatives are used as building blocks for the synthesis of complex organic molecules and materials.

Biology and Medicine: Azulene derivatives exhibit anti-inflammatory, antibacterial, and anti-ulcer properties. .

Mechanism of Action

The mechanism of action of azulene, 1-propyl- involves complex interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Additionally, azulene derivatives can stimulate macrophages to produce pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .

Comparison with Similar Compounds

Azulene, 1-propyl- can be compared with other similar compounds such as guaiazulene and chamazulene. These compounds share the azulene scaffold but differ in their substituents and biological activities . For example:

Guaiazulene: Known for its anti-inflammatory and antibacterial properties, guaiazulene is commonly used in cosmetics and pharmaceuticals.

Chamazulene: Found in chamomile oil, chamazulene exhibits anti-inflammatory and antioxidant properties.

The unique electronic properties and reactivity of azulene, 1-propyl- make it a valuable compound for various applications, distinguishing it from its analogs.

Properties

CAS No. |

83593-38-8 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-propylazulene |

InChI |

InChI=1S/C13H14/c1-2-6-11-9-10-12-7-4-3-5-8-13(11)12/h3-5,7-10H,2,6H2,1H3 |

InChI Key |

HYJHGLNFNVGVBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C2C=CC=CC=C2C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)

![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)